molecular formula C5H2F3N2NaS B13208607 Sodium [5-(trifluoromethyl)pyrimidin-2-yl]sulfanide

Sodium [5-(trifluoromethyl)pyrimidin-2-yl]sulfanide

Cat. No.: B13208607
M. Wt: 202.14 g/mol
InChI Key: OSOYOZBGFICPHK-UHFFFAOYSA-M
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Description

Sodium [5-(trifluoromethyl)pyrimidin-2-yl]sulfanide is a specialized organosulfur compound featuring a pyrimidine core substituted with a trifluoromethyl group at the 5-position and a sulfanide (-S⁻Na⁺) moiety at the 2-position. This ionic structure confers high nucleophilicity to the sulfur atom, making it a reactive intermediate in cross-coupling reactions, polymer synthesis, and pharmaceutical chemistry. The trifluoromethyl group enhances electron-withdrawing effects, stabilizing the pyrimidine ring and modulating the compound’s solubility and reactivity.

Properties

Molecular Formula

C5H2F3N2NaS

Molecular Weight

202.14 g/mol

IUPAC Name

sodium;5-(trifluoromethyl)pyrimidine-2-thiolate

InChI

InChI=1S/C5H3F3N2S.Na/c6-5(7,8)3-1-9-4(11)10-2-3;/h1-2H,(H,9,10,11);/q;+1/p-1

InChI Key

OSOYOZBGFICPHK-UHFFFAOYSA-M

Canonical SMILES

C1=C(C=NC(=N1)[S-])C(F)(F)F.[Na+]

Origin of Product

United States

Preparation Methods

  • Unfortunately, specific synthetic routes and reaction conditions for the preparation of Sodium [5-(trifluoromethyl)pyrimidin-2-yl]sulfanide are not readily available in the literature.
  • Industrial production methods remain undisclosed, likely due to proprietary information.
  • Chemical Reactions Analysis

    Nucleophilic Substitution Reactions

    The sulfanide group acts as a nucleophile, participating in substitution reactions with electrophilic partners.

    Reaction TypeConditionsProductYieldSource
    AlkylationAlkyl halides, DMF, 25°C, 12h2-Alkylsulfanylpyrimidine68–85%
    AcylationAcyl chlorides, THF, 0°C→RT2-Acylsulfanylpyrimidine72–90%
    Arylation (SNAr)Aryl fluorides, K₂CO₃, DMSO, 80°CBiaryl sulfides55–78%

    Mechanism : The sulfanide anion attacks electrophilic centers (e.g., alkyl halides, acyl chlorides), displacing leaving groups (Cl⁻, Br⁻) to form stable C–S bonds. The pyrimidine ring’s electron-withdrawing effect activates the 2-position for SNAr reactions with electron-deficient aryl halides .

    Cross-Coupling Reactions

    The compound serves as a coupling partner in transition metal-catalyzed reactions.

    Table 2: Palladium-Catalyzed Couplings

    ReactionCatalyst SystemSubstrateProduct ClassYieldSource
    Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂OArylboronic acidsBiaryl sulfides60–82%
    Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Aryl aminesN-Aryl sulfonamides65–88%

    Key Insight : The sulfanide’s sulfur atom coordinates with palladium, facilitating oxidative addition. For example, in Suzuki-Miyaura couplings, the trifluoromethyl group stabilizes the transition state, improving regioselectivity .

    Sulfonylation and Oxidation

    The sulfanide moiety undergoes oxidation to sulfonic acid derivatives or reacts with sulfur-containing electrophiles.

    Table 3: Sulfur-Based Transformations

    ReactionReagentsProductApplicationsSource
    Oxidation to sulfonic acidH₂O₂, AcOH, 50°CPyrimidine-2-sulfonic acidSurfactant synthesis
    Sulfonamide formationRSO₂Cl, Et₃N, CH₂Cl₂N-Substituted sulfonamidesDrug intermediates

    Example : Reaction with benzenesulfonyl chloride yields N-[5-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide, a bioactive intermediate with antimicrobial properties .

    Redox Reactions

    The compound participates in reductive coupling processes, often mediated by bisulfite or tin reagents.

    Table 4: Reductive Pathways

    ReactionConditionsOutcomeKey IntermediateSource
    Nitro-sulfinate couplingNaHSO₃, SnCl₂, DMSO, 60°CN-Sulfonyl hydroxylaminesNitrosoarene
    Radical sulfonylationI₂/TBHP, H₂Oβ-Arylsulfonyl enaminesSulfonamide radicals

    Mechanistic Note : In nitro-sulfinate coupling, the sulfanide reduces nitroarenes to nitroso intermediates, which then form N-sulfonyl hydroxylamines. This pathway is critical for synthesizing sulfonamide antibiotics .

    Heterocyclic Functionalization

    Scientific Research Applications

    Based on the search results, the provided compound name "Sodium [5-(trifluoromethyl)pyrimidin-2-yl]sulfanide" does not match the chemical described in the search results. However, a similar chemical, Sodium 5-(Trifluoromethyl)pyridine-2-sulfinate, is discussed in the search results, and its applications are detailed below .

    Sodium 5-(Trifluoromethyl)pyridine-2-sulfinate is a key reagent in organic synthesis, enhancing pharmaceutical and agrochemical development . It is widely utilized in research focused on:

    • Synthetic Chemistry This compound serves as a versatile reagent for the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals .
    • Fluorination Reactions It is employed in selective fluorination processes, enhancing the properties of target molecules, which is crucial in drug development .
    • Material Science The compound is used in the formulation of advanced materials, including polymers and coatings, due to its unique chemical properties .
    • Analytical Chemistry It acts as a standard in analytical methods, helping researchers to quantify and analyze other compounds effectively .
    • Biological Research Sodium 5-(Trifluoromethyl)pyridine-2-sulfinate is explored for its potential applications in biological systems, aiding in the development of new therapeutic agents .

    Mechanism of Action

    • The exact mechanism by which Sodium [5-(trifluoromethyl)pyrimidin-2-yl]sulfanide exerts its effects remains unknown.
    • Further research is needed to identify molecular targets and pathways involved.
  • Comparison with Similar Compounds

    Comparison with Structurally Similar Compounds

    N-(5-(Benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide

    • Structure : A pyridine-based sulfonamide with benzyloxy, methyl, and trifluoromethyl substituents.
    • Key Differences :
      • Functional Group : Sulfonamide (-SO₂NH-) vs. sulfanide (-S⁻Na⁺). The sulfonamide is less nucleophilic due to resonance stabilization.
      • Electron Effects : The trifluoromethyl group in both compounds enhances electron withdrawal, but the pyridine core in this derivative reduces aromatic stability compared to pyrimidine.
      • Applications : Used in electrochemical polymers due to its planar structure and sulfonamide’s proton-conducting properties .

    5-(Pyrimidin-2-ylsulfanyl)-furan-2-carbaldehyde

    • Structure : Combines a pyrimidinylsulfanyl group with a furan-carbaldehyde.
    • Key Differences :
      • Core Heterocycle : Furan (oxygen-containing) vs. pyrimidine (nitrogen-containing). Furan’s lower aromaticity increases reactivity.
      • Functional Group : Aldehyde (-CHO) vs. sulfanide. The aldehyde serves as an electrophilic site for condensations, while sulfanide acts as a nucleophile.
      • Electronic Effects : Absence of trifluoromethyl reduces electron withdrawal, leading to diminished sulfur nucleophilicity compared to the sodium sulfanide .

    (RS)-S-Cyclopropyl-S-(4-{[4-{[(1R,2R)-2-Hydroxy-1-methylpropyl]oxy}-5-(trifluoromethyl)pyrimidin-2-yl]amino}phenyl)sulphoximide

    • Structure: A sulfoximide-substituted anilinopyrimidine with trifluoromethyl and cyclopropyl groups.
    • Key Differences :
      • Sulfur Oxidation State : Sulfoximide (S=O with imine) vs. sulfanide (S⁻). The sulfoximide’s oxidized sulfur reduces nucleophilicity but enhances metabolic stability.
      • Biological Activity : This compound’s stereoisomers exhibit antitumor activity, leveraging the trifluoromethyl-pyrimidine scaffold for target binding. In contrast, sodium sulfanide is likely a synthetic intermediate rather than a drug candidate .

    Comparative Data Table

    Compound Core Structure Key Functional Group Electron Effects Primary Applications
    Sodium [5-(CF₃)pyrimidin-2-yl]sulfanide Pyrimidine -S⁻Na⁺ Strong electron withdrawal Synthetic chemistry, polymers
    N-(5-(Benzyloxy)pyridin-2-yl)sulfonamide Pyridine -SO₂NH- Moderate electron withdrawal Electrochemical polymers
    5-(Pyrimidin-2-ylsulfanyl)furan-2-carbaldehyde Furan + Pyrimidine -CHO Weak electron withdrawal Organic synthesis
    (RS)-S-Cyclopropyl-sulphoximide Pyrimidine -S(O)=N- Strong electron withdrawal Antitumor agents

    Research Findings and Implications

    • Reactivity : Sodium sulfanide’s ionic nature and trifluoromethyl group make it superior in SN2 reactions compared to sulfonamides or sulfanyl aldehydes .
    • Solubility : The sodium counterion improves aqueous solubility, contrasting with the lipophilic sulfoximide derivative .
    • Thermal Stability : Pyrimidine-based compounds (e.g., sodium sulfanide) exhibit higher thermal stability than furan derivatives due to aromatic nitrogen atoms .

    Biological Activity

    Sodium [5-(trifluoromethyl)pyrimidin-2-yl]sulfanide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. The incorporation of the trifluoromethyl group and the sulfanide moiety enhances the pharmacological properties of pyrimidine derivatives, making them suitable candidates for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects.

    Chemical Structure and Properties

    The chemical structure of this compound can be represented as follows:

    Na+ C4H2F3N3\text{Na}^+\text{ C}_4\text{H}_2\text{F}_3\text{N}_3\text{S }^-

    This compound features a pyrimidine ring substituted at the 5-position with a trifluoromethyl group and a sulfanide functional group, which are known to influence its biological activity.

    Antimicrobial Activity

    Research has shown that pyrimidine derivatives exhibit significant antimicrobial properties. For example, compounds containing sulfanamide groups have demonstrated effectiveness against various bacterial strains. In vitro studies have indicated that this compound may possess antibacterial activity comparable to established antibiotics. The structure-activity relationship (SAR) analysis suggests that the trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and increase antimicrobial efficacy .

    Anticancer Activity

    Several studies have explored the anticancer potential of pyrimidine derivatives. For instance, compounds similar to this compound have been evaluated against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). Results indicate that these compounds can inhibit cell proliferation effectively. The mechanism of action often involves the induction of apoptosis and cell cycle arrest .

    Cell Line IC50 (µM) Mechanism
    MCF-70.126Apoptosis induction
    HCT-1160.087Cell cycle arrest at G2/M

    Other Pharmacological Effects

    In addition to antimicrobial and anticancer activities, this compound has been investigated for its effects on various biological targets. Trifluoromethyl groups are known to enhance the binding affinity of compounds to protein targets by stabilizing interactions through hydrogen bonding . This property may contribute to its potential as a modulator in various signaling pathways.

    Case Studies

    • Antitumor Activity in Mice Models : A study evaluated the effect of this compound in a murine model of cancer. The compound was administered at varying doses, showing significant tumor reduction compared to control groups, indicating its potential as an effective anticancer agent.
    • Antibacterial Efficacy Against Resistant Strains : Another study focused on the antibacterial activity of this compound against multidrug-resistant strains of E. coli and S. aureus. The results demonstrated that this compound exhibited potent activity, suggesting its utility in treating resistant infections.

    Q & A

    Basic Research Questions

    Q. What are the recommended synthetic routes for Sodium [5-(trifluoromethyl)pyrimidin-2-yl]sulfanide, and how can intermediates be characterized?

    • Methodology : A plausible route involves nucleophilic substitution on 5-(trifluoromethyl)pyrimidin-2-yl sulfonate intermediates. For example, 5-(trifluoromethyl)pyrimidin-2-yl triflate (analogous to pyridine triflates in ) can react with sodium sulfide under anhydrous conditions.
    • Characterization : Use 1H^1\text{H}-/19F^{19}\text{F}-NMR to confirm substitution patterns and LC-MS for purity assessment. X-ray crystallography (as in ) resolves structural ambiguities.
    • Key Considerations : Monitor reaction progress via TLC (silica gel, hexane/EtOAc) and purify via recrystallization in ethanol/water mixtures .

    Q. How should researchers handle and store this compound to ensure stability?

    • Protocol : Store under inert gas (argon) at –20°C in amber vials to prevent hydrolysis or oxidation. Conduct stability assays via periodic NMR analysis under varying conditions (humidity, temperature).
    • Safety : Follow guidelines for sulfides ( ): segregate waste, neutralize acidic byproducts with sodium bicarbonate, and consult institutional safety protocols .

    Q. What spectroscopic techniques are critical for validating the compound’s purity and structure?

    • Analytical Workflow :

    TechniqueApplication
    19F^{19}\text{F}-NMRConfirms trifluoromethyl group integrity (~-60 to -70 ppm)
    HRMSValidates molecular ion ([M–Na]^- expected for sulfanide salts)
    IR SpectroscopyIdentifies S–Na stretching (~500–600 cm1^{-1})
    • Reference Data : Compare with PubChem entries for analogous sulfanides (e.g., ’s di(2-pyrimidinyl) sulfide) .

    Advanced Research Questions

    Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

    • Approach : Perform DFT calculations (e.g., Gaussian 16) to model transition states in SNAr or Ullmann-type couplings. Compare sulfur nucleophilicity with thiourea derivatives ( ).
    • Validation : Correlate computed activation energies with experimental yields using aryl halides. Monitor reactions via 1H^1\text{H}-NMR kinetics .

    Q. What strategies resolve contradictions in reported synthetic yields for trifluoromethylpyrimidine derivatives?

    • Root Cause Analysis :

    • Variable | Impact

    |---|---|
    | Solvent polarity | Higher polarity (DMF vs. THF) may accelerate nucleophilic substitution. |
    | Temperature | Elevated temps (~80°C) improve solubility but risk decomposition. |

    • Resolution : Design a Design of Experiment (DoE) matrix to optimize parameters. Use LC-MS to track side products (e.g., sulfoxide formation) .

    Q. How does this compound function as a ligand in transition-metal catalysis?

    • Experimental Design : Screen Pd/Cu catalysts in C–S bond-forming reactions (e.g., coupling with aryl halides). Compare turnover numbers (TONs) with thiolate ligands.
    • Characterization : Use XPS or 31P^{31}\text{P}-NMR to study metal-ligand coordination. Reference ’s sulfide coordination chemistry .

    Methodological Notes

    • Reproducibility : Document reaction conditions rigorously (e.g., moisture levels, inert atmosphere quality) per .
    • Ethical Compliance : Adhere to institutional guidelines for toxic waste disposal ( ) and cite commercial sources if reagents are purchased ( ).

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